molecular formula C19H23N3O5 B3871237 N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B3871237
M. Wt: 373.4 g/mol
InChI Key: RSMIAYBJEBVZMI-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and a nitro group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction between 3-methoxyphenol and 2-chloroethylamine to form 2-(3-methoxyphenoxy)ethylamine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring.

    Morpholine Introduction: Finally, the nitro intermediate is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Halogenated or sulfonated derivatives.

    Hydrolysis: Phenolic and amine derivatives.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group and morpholine moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N-[2-(3-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline can be compared with similar compounds to highlight its uniqueness:

    N-[2-(3-methoxyphenoxy)ethyl]urea: Similar in structure but lacks the nitro group and morpholine moiety, resulting in different chemical properties and applications.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl group but differs significantly in overall structure and reactivity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxy groups and aromatic rings but has a triazole moiety, leading to distinct chemical behavior.

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-25-16-3-2-4-17(14-16)27-10-7-20-18-13-15(5-6-19(18)22(23)24)21-8-11-26-12-9-21/h2-6,13-14,20H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMIAYBJEBVZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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